Cl-HIBO
Cl-HIBO
Highly pure, synthetic, and biologically active. AMPA receptors (AMPARs) agonist. Most selective agonist reported to-date for GluR1/2. Thus, the compound is considered to be a valuable tool for studying the biological behavior and distribution of AMPARs
Subtype-selective and strongly desensitising AMPA receptor agonist; selective for GluR1 and GluR2 subunit-containing receptors (EC50 values are 4.7, 1.7, 2700 and 1300 μM for rat recombinant homomeric GluR1, 2, 3 and 4 receptors respectively).
Subtype-selective and strongly desensitising AMPA receptor agonist; selective for GluR1 and GluR2 subunit-containing receptors (EC50 values are 4.7, 1.7, 2700 and 1300 μM for rat recombinant homomeric GluR1, 2, 3 and 4 receptors respectively).
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0004391
InChI:
InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
SMILES:
C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Molecular Formula:
C6H7ClN2O4
Molecular Weight:
206.58 g/mol
Cl-HIBO
CAS No.:
Cat. No.: VC0004391
Molecular Formula: C6H7ClN2O4
Molecular Weight: 206.58 g/mol
* For research use only. Not for human or veterinary use.

Description | Highly pure, synthetic, and biologically active. AMPA receptors (AMPARs) agonist. Most selective agonist reported to-date for GluR1/2. Thus, the compound is considered to be a valuable tool for studying the biological behavior and distribution of AMPARs Subtype-selective and strongly desensitising AMPA receptor agonist; selective for GluR1 and GluR2 subunit-containing receptors (EC50 values are 4.7, 1.7, 2700 and 1300 μM for rat recombinant homomeric GluR1, 2, 3 and 4 receptors respectively). |
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Molecular Formula | C6H7ClN2O4 |
Molecular Weight | 206.58 g/mol |
IUPAC Name | 2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) |
Standard InChI Key | FDSXCQTXUSQQFH-UHFFFAOYSA-N |
SMILES | C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N |
Canonical SMILES | C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N |
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